1-Benzyl-3,3-difluoro-1,5-diazocane
Description
Structure
2D Structure
Properties
IUPAC Name |
1-benzyl-3,3-difluoro-1,5-diazocane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c14-13(15)10-16-7-4-8-17(11-13)9-12-5-2-1-3-6-12/h1-3,5-6,16H,4,7-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWNXZFRTILXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(CN(C1)CC2=CC=CC=C2)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Advancements in the Chemical Synthesis of 1 Benzyl 3,3 Difluoro 1,5 Diazocane
Comprehensive Retrosynthetic Analysis of the 1-Benzyl-3,3-difluoro-1,5-diazocane Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. youtube.com For this compound, the analysis involves strategically breaking key bonds to identify logical precursors. researchgate.netresearchgate.net
The primary disconnections for this molecule are:
C-F Bonds: The geminal difluoro group at the C-3 position is a key feature. Retrosynthetically, this suggests a precursor with a carbonyl group (a ketone) at the C-3 position, which can be converted to the difluoride via fluorination reactions. This simplifies the target to a 1-benzyl-1,5-diazocan-3-one intermediate.
C-N Bonds of the Diazocane Ring: The eight-membered 1,5-diazocane ring can be disconnected in several ways. A common approach is to break two C-N bonds, leading to a linear precursor composed of a diamine and a suitable three-carbon dielectrophile. For instance, cleaving the N1-C2 and N5-C4 bonds suggests a reaction between N-benzyl-N'-(propan-2-one)ethylenediamine and a C3 synthon. A more strategic disconnection involves breaking the ring at the N1-C8 and C4-N5 bonds, pointing towards a cyclization reaction of a linear precursor containing both nitrogen atoms and the necessary carbon backbone.
This analysis logically separates the synthesis into two major challenges: the construction of the eight-membered 1,5-diazocane core and the introduction of the two fluorine atoms at the C-3 position.
Development and Optimization of Synthetic Pathways to the 1,5-Diazocane Core
The synthesis of medium-sized eight-membered rings like the 1,5-diazocane core is notoriously difficult due to unfavorable enthalpic and entropic factors during cyclization. researchgate.net Research has focused on overcoming these barriers through various innovative strategies.
The formation of eight-membered rings often requires specialized techniques to favor the desired intramolecular cyclization over intermolecular polymerization. acs.org
Key strategies include:
High-Dilution Conditions: By performing the cyclization reaction at very low concentrations, the probability of the two ends of the same molecule finding each other is increased relative to the probability of two different molecules reacting. This kinetic control minimizes the formation of oligomeric and polymeric byproducts. acs.org
Template-Driven Synthesis: A metal ion can be used as a template to hold the linear precursor in a conformation that facilitates ring closure. The template brings the reactive ends of the molecule into proximity, effectively increasing the chances of intramolecular reaction. However, the final step of removing the metal from the stable macrocyclic complex can be challenging. academie-sciences.fr
Ring-Closing Metathesis (RCM): This powerful reaction, often employing ruthenium-based catalysts like Grubbs or Hoveyda-Grubbs catalysts, forms a carbon-carbon double bond to close the ring. nih.gov For nitrogen heterocycles, the basicity of the amine can interfere with the catalyst, but strategies such as using amine salts or modified catalysts have proven effective, even on a large scale. nih.govdrughunter.com
Ring Expansion Reactions: These methods start with a smaller, more easily formed ring (e.g., a five- or six-membered ring) and insert atoms to expand it to the desired eight-membered system. researchgate.netresearchgate.net This approach can circumvent the thermodynamic and kinetic challenges of direct macrocyclization.
Several domino reactions have been developed for the synthesis of diazocane frameworks:
Multicomponent Domino Reactions (MDRs): These reactions combine three or more starting materials in a single step to form a complex product. For instance, novel dipyrazolo-fused 1,3-diazocanes have been synthesized through an unusual [3 + 3 + 1 + 1] cyclization of arylglyoxals and pyrazol-5-amines. nih.govacs.orgacs.orgnih.gov
Cascade Reactions for Fused Scaffolds: A strategy for creating indole-fused diazocines involves an initial condensation followed by an intramolecular alkylation in a one-pot, two-component cascade. acs.org Another example is the reaction of N,N'-dialkyl 1,3-diamines with specific substrates to selectively yield 1,5-diazocane derivatives through a process involving a Baylis-Hillman-like intermediate. csic.es
These reactions showcase the power of designing a sequence where each step sets up the necessary functionality for the next, leading to the efficient formation of the challenging eight-membered ring. wikipedia.org
The structure of the linear precursor is critical for successful macrocyclization. Proper substrate design can pre-organize the molecule into a conformation that is favorable for ring closure, thereby lowering the activation energy of the reaction.
Factors influencing efficiency include:
Conformational Rigidity: Incorporating rigid structural elements, such as double bonds or aromatic rings, into the linear precursor can limit its conformational freedom. This reduces the entropic penalty associated with cyclization, making the intramolecular process more favorable.
Spatial Complementarity: In template-free syntheses, the geometric properties of the building blocks are crucial. For example, in the synthesis of P,N-containing macrocycles, the turning angle of the diamine component must be complementary to that of the other fragments to facilitate spontaneous self-assembly into the desired ring structure. academie-sciences.fr
Activating Groups: The presence of electron-withdrawing groups on allene (B1206475) substrates has been shown to be effective in the synthesis of 1,4-diazepanes and 1,4-diazocanes. scienceopen.com However, the elevated temperatures required for the formation of the highly strained eight-membered diazocane ring highlight the synthetic challenge. scienceopen.com
Precision Fluorination Techniques for Geminal Difluoride Introduction at the 3,3-Position
The introduction of a geminal difluoride (CF2) group is a crucial step in the synthesis of the target molecule. This motif is often used in medicinal chemistry as a bioisostere for carbonyls, ethers, or hydroxyl groups. The conversion of a ketone precursor (e.g., 1-benzyl-1,5-diazocan-3-one) to the 3,3-difluoro derivative can be accomplished using either electrophilic or nucleophilic fluorinating agents.
The choice between electrophilic and nucleophilic fluorination depends on the substrate and the desired reaction conditions.
Nucleophilic Fluorination: This is a common method for converting carbonyls to gem-difluorides. It involves reagents that deliver a nucleophilic fluoride (B91410) ion.
Deoxofluorination Reagents: Diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxofluor) are widely used to replace the oxygen of an aldehyde or ketone with two fluorine atoms. researchgate.netresearchgate.net These reagents are effective but must be handled with care due to their reactivity.
Silver-Mediated Fluorination: Recent methods have shown that silver(I) oxide (Ag2O) can mediate the nucleophilic fluorination of geminal bromofluoroalkyl electrophiles with [¹⁸F]fluoride. nih.govacs.org While many silver salts are ineffective, Ag2O promotes the reaction to form the desired gem-difluorinated products. nih.govacs.org
Electrophilic Fluorination: This approach uses a reagent that delivers an electrophilic fluorine species ("F+"). While less common for direct ketone conversion, related strategies can achieve geminal difluorination.
Oxidative Desulfurization-Difluorination: A powerful method involves the conversion of an alkyl aryl thioether to a gem-difluoride. nih.govacs.org This protocol uses a combination of an oxidizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), and a fluoride source like pyridine-poly(hydrogen fluoride). The reaction proceeds through a fluoro-Pummerer-type rearrangement. nih.govacs.orgresearchgate.net
Hypervalent Iodine Reagents: Fluoroiodane reagents, in the presence of a silver salt like AgBF4, can achieve the selective geminal difluorination of certain substrates like styrenes under mild conditions. nih.govresearchgate.net In this case, one fluorine atom comes from the electrophilic iodine reagent, and the second comes from the tetrafluoroborate (B81430) counterion. nih.gov
The table below summarizes some common fluorinating agents used in these methodologies.
| Fluorination Type | Reagent/System | Typical Substrate | Reference(s) |
| Nucleophilic | Diethylaminosulfur trifluoride (DAST) | Ketones, Aldehydes | researchgate.net |
| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) | Ketones, Aldehydes | researchgate.net | |
| Ag₂O / [¹⁸F]Fluoride | Geminal Bromofluoroalkanes | nih.govacs.org | |
| Electrophilic | DBH / Pyridine·9HF | Alkyl Aryl Thioethers | nih.govacs.org |
| Fluoroiodane / AgBF₄ | Styrenes | nih.govresearchgate.net | |
| Selectfluor | Benzyl (B1604629) Groups (with Ag catalyst) | nih.gov |
Stereoselective Fluorination Approaches
A key step in the synthesis of this compound would likely involve the fluorination of a suitable precursor, such as 1-benzyl-1,5-diazocan-3-one. The stereochemical outcome of this fluorination is critical, especially if chiral centers are present or introduced during the synthesis.
Modern synthetic methods offer several avenues for stereoselective fluorination. Organocatalysis, for instance, has emerged as a powerful tool for the enantioselective α-fluorination of cyclic ketones. acs.orgnih.gov The use of chiral primary amine catalysts, such as those derived from cinchona alkaloids, has been shown to facilitate the direct and asymmetric α-fluorination of various carbocyclic and heterocyclic ketones with high levels of enantioselectivity. acs.orgnih.gov In a hypothetical synthesis of an enantiomerically enriched this compound, a similar strategy could be employed on a protected 1,5-diazocan-3-one precursor.
Another approach involves the diastereoselective fluorination of a precursor that already contains a stereocenter. For instance, if a chiral auxiliary is incorporated into the diazocane ring, or if one of the nitrogen atoms is part of a chiral moiety, it can direct the incoming fluorine atoms to a specific face of the molecule. The fluorination of enantiopure α-silylketones, for example, has been shown to proceed with high diastereoselectivity. thieme-connect.com This strategy involves the introduction of a silyl (B83357) group alpha to the carbonyl, which then directs the electrophilic fluorinating agent.
The choice of fluorinating agent is also crucial for achieving high stereoselectivity. N-Fluorobenzensulfonimide (NFSI) and Selectfluor® are common electrophilic fluorine sources used in these transformations. acs.orgthieme-connect.com The reactivity and steric bulk of the fluorinating agent, in combination with the catalyst and substrate structure, will ultimately determine the stereochemical outcome.
Table 1: Comparison of Potential Stereoselective Fluorination Methods
| Method | Catalyst/Reagent | Precursor | Potential Advantages |
| Organocatalytic Asymmetric Fluorination | Chiral Primary Amine (e.g., Cinchona alkaloid derivative) / NFSI | 5-Protected-1-benzyl-1,5-diazocan-3-one | High enantioselectivity, metal-free. acs.orgnih.gov |
| Diastereoselective Fluorination | N-Fluorobenzensulfonimide (NFSI) | Chiral α-silyl-1-benzyl-1,5-diazocan-3-one | High diastereoselectivity, predictable outcome based on existing stereocenter. thieme-connect.com |
Control of Regioselectivity in Difluorination Reactions
The regioselective introduction of the two fluorine atoms at the C-3 position is a critical aspect of the synthesis of this compound. In the context of the proposed precursor, 1-benzyl-1,5-diazocan-3-one, the regioselectivity is inherently controlled by the position of the carbonyl group.
The α-fluorination of ketones is a well-established transformation that selectively introduces fluorine atoms at the carbon atom adjacent to the carbonyl group. acs.orgcas.cn The reaction proceeds via an enol or enolate intermediate, which then attacks an electrophilic fluorine source. The initial monofluorination event increases the acidity of the remaining α-proton, facilitating a second fluorination at the same position to yield the gem-difluoro product. This inherent reactivity pattern ensures that the difluorination occurs specifically at the C-3 position of the diazocan-3-one precursor.
While methods for the regioselective difluorination of other positions in a molecule exist, such as the difluoroallylation of alkylidene malonates, they are not directly applicable to the targeted synthesis from a ketone precursor. rsc.org The choice of a ketone as the precursor is therefore a strategic decision to ensure the desired 3,3-difluoro substitution pattern.
Stereochemical Control and Diastereoselectivity in this compound Formation
Achieving stereochemical control in the formation of this compound is a significant challenge, particularly given the conformational flexibility of the eight-membered diazocane ring. The diastereoselectivity of the fluorination step would be influenced by several factors, including the conformation of the ring, the nature of the protecting groups, and the reaction conditions.
The diazocane ring can exist in various conformations, and the preferred conformation of the precursor, 1-benzyl-1,5-diazocan-3-one, would influence the trajectory of the incoming fluorinating agent. The bulky benzyl group on one of the nitrogen atoms would likely adopt a pseudo-equatorial position to minimize steric interactions, which could in turn influence the facial selectivity of the fluorination.
Furthermore, if a chiral protecting group or auxiliary is used, it can exert significant stereochemical control. For example, the use of a chiral auxiliary on the second nitrogen atom could lead to a highly diastereoselective fluorination. The synthesis of α,α-difluoro-β-amino acids has been achieved with high diastereoselectivity through the alkylation of chiral oxazolidines. acs.org A similar strategy could be adapted for the synthesis of the target molecule.
The choice of solvent and temperature can also play a crucial role in controlling the diastereoselectivity of the reaction. In some cases, lower temperatures can enhance the selectivity of the reaction by favoring the transition state that leads to the major diastereomer.
Sustainable and Scalable Synthetic Approaches for this compound Production
The development of sustainable and scalable synthetic routes is a key consideration in modern organic chemistry. numberanalytics.comcas.cnwpmucdn.comcriver.comnottingham.ac.uk For the production of this compound, several strategies could be employed to improve the environmental footprint and facilitate large-scale synthesis.
One approach is to use greener fluorinating agents. While reagents like Selectfluor® are effective, they can generate significant waste. The development of catalytic fluorination methods that use fluoride salts, such as potassium fluoride, as the fluorine source would be a more sustainable alternative. criver.com
The use of flow chemistry could also offer significant advantages for the synthesis of this compound. chemrxiv.org Flow reactors can provide better control over reaction parameters such as temperature and mixing, which can lead to higher yields and selectivities. Furthermore, flow processes are often more amenable to scale-up than batch processes. A gem-difluorinative ring-expansion of methylenecycloalkanes has been demonstrated on a decagram scale, showcasing the potential for scalable fluorination reactions. chemrxiv.org
Finally, the principles of atom economy can be applied to the synthesis design. This involves choosing reactions that incorporate the maximum number of atoms from the starting materials into the final product, thereby minimizing waste. For example, catalytic C-H activation and functionalization reactions represent a powerful strategy for improving atom economy. nih.govd-nb.info While not directly demonstrated for this specific synthesis, the development of such methods for the fluorination of diazocane precursors would be a significant step towards a more sustainable process.
Advanced Structural Elucidation and Conformational Dynamics of 1 Benzyl 3,3 Difluoro 1,5 Diazocane
High-Resolution Spectroscopic Characterization for Molecular Architecture
High-resolution spectroscopic methods are fundamental to determining the three-dimensional structure of a molecule in solution.
NMR spectroscopy is the most powerful tool for probing the solution-state structure and dynamics of molecules like 1-Benzyl-3,3-difluoro-1,5-diazocane. A full suite of NMR experiments would be necessary to assign the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and to understand the molecule's conformational preferences.
To establish through-space correlations between atoms, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are essential. These techniques detect protons that are close to each other in space, typically within 5 Å. For this compound, these experiments would reveal the spatial arrangement of the benzyl (B1604629) group relative to the diazocane ring and help to define the ring's conformation (e.g., boat-chair, twist-boat). The expected correlations would allow for a detailed mapping of the molecule's stereochemistry.
The eight-membered diazocane ring is expected to be flexible and can exist in multiple conformations that interconvert on the NMR timescale. Furthermore, the nitrogen atoms can undergo pyramidal inversion. Variable Temperature (VT) NMR studies would be performed to study these dynamic processes. By tracking the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers (activation energy, ΔG‡) for ring inversion and nitrogen inversion. At low temperatures, the interconversion can be slowed, potentially allowing for the observation of individual conformers.
Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic portions (around 2800-3100 cm⁻¹), C-N stretching vibrations, and C-F stretching vibrations (typically in the 1000-1400 cm⁻¹ region). The aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, would also be used to probe the molecule's vibrational modes. It is particularly sensitive to non-polar bonds, and would be useful for characterizing the C-C backbone of the diazocane ring and the phenyl ring of the benzyl group.
A hypothetical data table for the expected vibrational modes is presented below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |
| C=C Aromatic Stretch | 1450 - 1600 | FT-IR, Raman |
| C-F Stretch | 1000 - 1400 | FT-IR |
| C-N Stretch | 1000 - 1300 | FT-IR |
In-Depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions
The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles in the solid state. For this compound, a crystal structure would unambiguously define the conformation of the diazocane ring and the orientation of the benzyl and difluoro substituents.
The arrangement of molecules in a crystal lattice is known as crystal packing. This packing is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. The analysis of the crystal packing of this compound would reveal how these non-covalent interactions influence the molecule's conformation in the solid state. It would also identify any specific intermolecular contacts, such as C-H···F or C-H···π interactions, that stabilize the crystal lattice. These forces can sometimes lead to a solid-state conformation that is different from the predominant conformation in solution.
Investigation of Noncovalent Interactions Involving Fluorine and Nitrogen Atoms
Key Potential Noncovalent Interactions:
Hydrogen Bonding: The secondary amine proton (N-H) can act as a hydrogen bond donor, potentially interacting with one of the electronegative fluorine atoms. The strength and geometry of such an N-H···F hydrogen bond would depend on the conformational orientation of the diazocane ring. Computational studies on other fluorinated amines have explored the energetics and geometric parameters of such interactions. acs.org
Dipole-Dipole Interactions: The C-F bonds possess significant dipole moments. These can interact with the dipole moment of the C-N bonds and the lone pair on the nitrogen atoms. These electrostatic interactions are crucial in determining the relative energies of different conformers.
Halogen Bonding: Although less common for fluorine, under certain electronic conditions, a fluorine atom can act as a halogen bond acceptor. More relevant to this structure is the potential for the nitrogen lone pair to interact with other electrophilic centers. Experimental and computational evidence has shown that nitrogen atoms in heterocyclic systems can form halogen bonds with suitable donors. acs.orgucmerced.educhemrxiv.org
n → σ* Interactions: An interaction between the lone pair of a nitrogen atom (n) and the antibonding orbital of a C-F bond (σ*) could contribute to the conformational stability. This type of hyperconjugative interaction is distance and angle-dependent and would be favored in specific ring conformations.
Insights from Computational Chemistry:
To rigorously investigate these noncovalent interactions, high-level ab initio and Density Functional Theory (DFT) calculations would be indispensable. acs.orgresearchgate.netrsc.org Methods such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Natural Bond Orbital (NBO) analysis are powerful tools for identifying and characterizing weak interactions within a molecule. researchgate.net Such studies on similar fluorinated heterocycles have demonstrated that the interplay of these forces can lead to a complex potential energy surface with multiple stable conformers. st-andrews.ac.uk
Anticipated Conformational Preferences:
The 1,5-diazocane ring can adopt several conformations, including boat-chair, twist-boat, and crown shapes. The presence of the gem-difluoro group at the C3 position and the benzyl group at the N1 position will introduce significant conformational constraints. It is plausible that conformations allowing for favorable intramolecular hydrogen bonding or minimizing steric clashes with the benzyl group would be energetically preferred. A detailed conformational analysis using computational methods would be required to predict the relative populations of these conformers in different environments. acs.org
Table 1: Potential Intramolecular Noncovalent Interactions in this compound
| Interaction Type | Donor | Acceptor | Expected Significance |
| Hydrogen Bonding | N-H | Fluorine | Moderate, conformation-dependent |
| Dipole-Dipole | C-F, C-N bonds | C-F, C-N bonds | High |
| n → σ | Nitrogen lone pair | C-F σ orbital | Low to Moderate, conformation-dependent |
| Steric Repulsion | Benzyl group | Diazocane ring H-atoms | High |
| Dispersion Forces | Phenyl ring | Diazocane ring | Moderate |
Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives and Absolute Configuration Determination (if applicable)
Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for studying chiral molecules. acs.org While this compound itself is achiral, the introduction of a chiral center, for instance, through substitution on the benzyl group or at one of the carbon atoms of the diazocane ring, would render it optically active. The study of such chiral derivatives would provide valuable information about their absolute configuration and conformational preferences in solution.
Application to Chiral Derivatives:
Should a chiral derivative of this compound be synthesized, CD and ORD spectroscopy would be instrumental in its stereochemical characterization. elsevierpure.comresearchgate.net The synthesis of enantiopure chiral 1,5-diamines and their derivatives has been reported in the literature, often starting from chiral precursors or employing asymmetric synthesis methodologies. scielo.brmdpi.com
Circular Dichroism (CD) Spectroscopy: The CD spectrum of a chiral molecule arises from the differential absorption of left and right circularly polarized light. acs.org For a chiral derivative of this compound, the electronic transitions associated with the phenyl chromophore of the benzyl group would likely give rise to distinct Cotton effects in the UV region. The sign and magnitude of these Cotton effects are exquisitely sensitive to the stereochemistry and the conformational ensemble of the molecule. Theoretical calculations of the CD spectrum using time-dependent density functional theory (TD-DFT) could be compared with the experimental spectrum to assign the absolute configuration. nih.govnih.govspark904.nlresearchgate.net
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. acs.org The ORD curve is related to the CD spectrum through the Kronig-Kramers relations. While less commonly used for routine stereochemical assignment than CD, ORD can provide complementary information, especially at wavelengths far from absorption maxima.
Challenges and Considerations:
The interpretation of CD and ORD spectra of flexible molecules like diazocane derivatives can be complex. The observed spectrum is a population-weighted average of the spectra of all contributing conformers. Therefore, a thorough conformational analysis is a prerequisite for the reliable theoretical prediction of chiroptical properties. nih.gov
Table 2: Hypothetical Chiroptical Data for a Chiral Derivative of this compound
| Technique | Spectral Region | Information Provided |
| Circular Dichroism (CD) | Far-UV (~190-250 nm) | Contributions from σ→σ* and n→σ* transitions of the diazocane ring. |
| Near-UV (~250-300 nm) | Cotton effects from the π→π* transitions of the benzene (B151609) ring. | |
| Optical Rotatory Dispersion (ORD) | 200-700 nm | Wavelength-dependent optical rotation, related to CD spectrum. |
It is important to reiterate that the data in Table 2 is hypothetical and serves to illustrate the type of information that could be obtained from chiroptical studies of a chiral analog of this compound.
Reactivity Profiling and Mechanistic Pathways of 1 Benzyl 3,3 Difluoro 1,5 Diazocane
Reactivity of the Tertiary Amine Nitrogen Centers within the Diazocane Ring
The 1,5-diazocane framework contains two tertiary amine nitrogen atoms, N1 and N5, which are key centers for chemical reactivity. Their nucleophilic and basic character drives protonation, functionalization, and coordination reactions.
The basicity of the nitrogen centers in 1-Benzyl-3,3-difluoro-1,5-diazocane is a fundamental property influencing its reactivity. The diazocane ring contains two tertiary amines, each with a lone pair of electrons available for protonation. However, their basicity is not identical due to the electronic influence of the substituents.
The nitrogen at the N1 position is directly attached to the carbon bearing the geminal difluoride group. The strong electron-withdrawing nature of the two fluorine atoms is expected to significantly reduce the electron density on the N1 nitrogen. This inductive effect decreases its basicity, making it less likely to be protonated compared to a non-fluorinated analogue.
Conversely, the N5 nitrogen, which is part of the N-benzyl moiety, is more sterically hindered but is electronically less perturbed by the difluoro group. Its basicity would be more comparable to other N-alkylated tertiary amines. Therefore, in a typical protonation equilibrium, the N5 nitrogen is expected to be the more basic center.
Table 1: Predicted Basicity of Nitrogen Centers
| Nitrogen Center | Substituents | Predicted Relative Basicity | Rationale |
|---|---|---|---|
| N1 | -CH2CF2CH2-, -CH2CH2- | Lower | Strong electron-withdrawing effect of the adjacent gem-difluoride group reduces electron density. |
The nucleophilic nature of the tertiary amine nitrogens allows for various N-functionalization reactions. These reactions are crucial for modifying the structure and properties of the diazocane ring.
Alkylation: Tertiary amines can undergo alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. In this compound, the N5 nitrogen is anticipated to be the more reactive site for alkylation due to its higher nucleophilicity. Reaction with an alkylating agent like methyl iodide would likely yield a quaternary ammonium salt primarily at the N5 position. The selective N-alkylation of aminobenzenesulfonamides with alcohols has been demonstrated using metal catalysts, a strategy that could potentially be adapted for diazocane systems. acs.org Similarly, N-alkylation of isatin (B1672199) derivatives with benzyl (B1604629) bromide proceeds under standard SN2 conditions. mdpi.com
Acylation: Acylation of tertiary amines is generally not feasible as it requires a proton to be removed. However, related eight-membered N-heterocycles can be formed through processes like carbonylative cyclisation of aminocyclopropanes, showcasing methods to build complex cyclic amine structures. bris.ac.uk
Sulfonylation: The synthesis of related sulfonated diazocane derivatives, such as the synthesis of Ts-diol via a sulfonylation reaction, indicates that the nitrogen atoms in a diazocane ring can be functionalized with sulfonyl groups. This suggests that this compound could potentially react with sulfonyl chlorides, likely at the more nucleophilic N5 position.
The two nitrogen atoms of the 1,5-diazocane ring can act as a bidentate ligand, chelating to a single metal center. The geometry of the eight-membered ring allows it to form a stable complex with various transition metal ions. Thiourea derivatives, which also contain nitrogen and other donor atoms, are known to form multiple coordination geometries with metal ions. mdpi.com The formation of 1-benzyl-(1,2,3-triazol-4-yl)-N-alkyl-(2-pyridinemethanimine) ligands and their subsequent complexation with iron and cobalt demonstrates the ability of multi-dentate N-containing ligands to form stable metal complexes, including helicates. nih.gov Based on these examples, this compound is expected to coordinate with metal ions like copper(II), iron(II), or palladium(II), with the two nitrogen atoms acting as the donor sites to form a chelate ring.
Transformations Involving the Geminal Difluoride Moiety
The geminal difluoride group is a significant feature of the molecule, imparting unique chemical properties and stability.
Nucleophilic substitution at a carbon atom bearing two fluorine atoms is a challenging transformation. The carbon-fluorine bond is the strongest single bond to carbon, making fluoride (B91410) a poor leaving group. beilstein-journals.org Furthermore, the difluorinated carbon in this compound is a neopentyl-like center, which is sterically hindered.
Direct nucleophilic displacement of a fluoride ion from such a saturated, sterically hindered carbon via an SN2 mechanism is highly unlikely under conventional conditions. ucla.edu While nucleophilic displacement reactions on other types of fluorinated compounds are known, they often require specific activating factors or different reaction mechanisms. ucla.edubeilstein-journals.org For instance, the amination of benzyl fluoride can proceed via an SN2-like pathway when the fluorine atom is activated by hydrogen-bond donors. beilstein-journals.org However, for a gem-difluoroalkane integrated into a ring system, such pathways are not readily accessible. Reactions involving difluorocarbene can lead to rearrangements in tertiary amines, but this involves the generation of a reactive intermediate rather than a direct displacement on a C-F bond. nih.govnih.gov
This high bond strength means that the C-F bonds are generally inert and can be carried through multi-step syntheses without undergoing unwanted side reactions. beilstein-journals.org The stability of related vicinal difluoro motifs has been studied, highlighting the robust nature of the C-F bond in various chemical environments. beilstein-journals.org Cleavage of these bonds typically requires harsh conditions or specialized reagents that can overcome the high activation energy barrier.
Table 2: Summary of C-F Bond Stability
| Condition | Expected Reactivity | Rationale |
|---|---|---|
| Strong Acids | Stable | High C-F bond dissociation energy. |
| Strong Bases | Stable | Fluoride is a poor leaving group. |
| Nucleophiles | Generally Unreactive | Strong C-F bond and steric hindrance at the C3 position. beilstein-journals.orgucla.edu |
| Reducing Agents | Stable | C-F bond is not typically susceptible to reduction. |
Functionalization and Derivatization of the Benzyl Substituent
The benzyl group offers two primary sites for chemical modification: the aromatic ring and the benzylic methylene (B1212753) bridge connecting it to the diazocane nitrogen.
The benzyl moiety, being an alkylbenzene derivative, is susceptible to electrophilic aromatic substitution (SEAr) reactions. The alkyl group is weakly activating and directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. The steric bulk of the diazocane substituent may influence the ortho/para ratio, potentially favoring the less hindered para product.
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrobenzyl)-3,3-difluoro-1,5-diazocane and 1-(2-Nitrobenzyl)-3,3-difluoro-1,5-diazocane |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 1-(4-Bromobenzyl)-3,3-difluoro-1,5-diazocane or 1-(4-Chlorobenzyl)-3,3-difluoro-1,5-diazocane |
| Sulfonation | Fuming H₂SO₄ | 4-((3,3-Difluoro-1,5-diazocan-1-yl)methyl)benzenesulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 1-(4-Alkylbenzyl)-3,3-difluoro-1,5-diazocane (Potential for polyalkylation and rearrangements) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Acylbenzyl)-3,3-difluoro-1,5-diazocane |
This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.
The benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical or cation. This makes the benzylic position a prime target for oxidation and halogenation reactions.
Benzylic Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen at the benzylic position.
Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon. Given that the benzylic carbon is secondary, these reactions are expected to yield a ketone, resulting in the formation of benzoyl-3,3-difluoro-1,5-diazocane. Milder oxidants could also be employed for this transformation.
| Reaction Type | Typical Reagents | Expected Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN or light | 1-(Bromophenylmethyl)-3,3-difluoro-1,5-diazocane |
| Benzylic Oxidation | KMnO₄, NaOH, heat; then H₃O⁺ | 1-Benzoyl-3,3-difluoro-1,5-diazocane |
This table outlines the expected reactivity at the benzylic position based on well-known organic transformations.
Ring-Opening and Ring-Contraction/Expansion Reactions of the 1,5-Diazocane Core
The eight-membered 1,5-diazocane ring, being a medium-sized ring, is subject to various transannular interactions and conformational complexities. These factors can drive reactions leading to changes in the ring structure.
Ring-Opening Reactions: The 1,5-diazocane ring can potentially be opened under specific conditions. For instance, quaternization of one or both nitrogen atoms followed by Hofmann elimination could lead to ring cleavage. Degradation of similar diazocane systems has been noted under strong alkaline conditions, suggesting a potential pathway for ring-opening. vulcanchem.com Another conceptual approach involves intramolecular C-N bond cleavage, which has been utilized in the synthesis of macrocycles from bicyclic systems. nuph.edu.ua
Ring-Contraction/Expansion Reactions: While less common, rearrangements of the diazocane ring are plausible. Ring contraction could theoretically occur through transannular cyclization followed by bond cleavage, or via rearrangements reminiscent of the Favorskii rearrangement if a suitable leaving group were present alpha to a carbonyl within the ring. chemistrysteps.com Conversely, ring expansion reactions are key steps in some syntheses of diazocanes, such as those involving a double Beckmann rearrangement, which transforms a six-membered ring into the eight-membered diazocane. stackexchange.com The potential for the reverse reaction, a ring contraction, while not thermodynamically favored, might be accessible under specific synthetic conditions.
| Transformation | Potential Method | Hypothetical Product Class |
| Ring-Opening | Hofmann Elimination (after quaternization) | Unsaturated acyclic diamine |
| Ring-Contraction | Transannular cyclization/fragmentation | Functionalized piperidine (B6355638) or pyrrolidine (B122466) derivatives |
| Ring-Expansion | Rearrangement of a bicyclic intermediate | Larger diazacyclic systems |
The transformations listed in this table are hypothetical and based on the general reactivity of cyclic amines and medium-sized rings.
Investigation of Reaction Mechanisms and Transition States for Key Transformations
Understanding the mechanisms of the aforementioned reactions is crucial for predicting their outcomes and controlling selectivity. While specific computational studies on this compound are scarce, the mechanistic pathways can be inferred from established chemical principles.
Electrophilic Aromatic Substitution: This reaction proceeds via a two-step mechanism. First, the electrophile attacks the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ortho and para positions relative to the point of attack. In the second step, a base removes a proton from the carbon atom that was attacked, restoring aromaticity. The transition state for the first (rate-determining) step resembles the high-energy arenium ion intermediate.
Benzylic Radical Halogenation: This reaction follows a free-radical chain mechanism involving three stages: initiation, propagation, and termination. The key step is the abstraction of a benzylic hydrogen by a halogen radical during propagation, forming a resonance-stabilized benzyl radical. This radical then reacts with a halogen molecule to form the product and a new halogen radical. The stability of the benzylic radical intermediate is key to the selectivity of this reaction.
Ring-Opening/Contraction Mechanisms: The mechanism for a potential Hofmann elimination would involve the formation of a quaternary ammonium salt, followed by base-induced E2 elimination, where the transition state has a high degree of anti-periplanar alignment between the departing proton and the cyclic amine leaving group. Hypothetical ring contractions could proceed through cationic intermediates, involving 1,2-alkyl shifts to relieve ring strain or to form a more stable carbocation, with the transition state reflecting the concerted nature of this bond migration. chemistrysteps.com
Recent advances in computational chemistry, particularly using machine learning and density functional theory (DFT), allow for the rapid and accurate prediction of transition state structures for complex reactions. mit.eduims.ac.jpmit.edu Application of these methods to this compound would provide significant insight into the precise energy barriers and geometries of the transition states for these key transformations, moving beyond qualitative prediction to quantitative understanding.
| Reaction | Key Intermediate(s) | General Transition State Characteristics |
| Electrophilic Aromatic Substitution | Arenium ion (sigma complex) | High-energy, charged, resembles the arenium ion. |
| Benzylic Radical Halogenation | Resonance-stabilized benzyl radical | Planar or near-planar geometry at the radical center. |
| Hofmann Elimination (Hypothetical) | Quaternary ammonium salt | Concerted, anti-periplanar arrangement of H and N⁺ leaving group. |
| Cationic Ring Contraction (Hypothetical) | Carbocation | Involves a bridged structure during the 1,2-alkyl shift. |
This table summarizes the fundamental mechanistic features anticipated for the key transformations of the title compound.
Advanced Computational and Theoretical Studies of 1 Benzyl 3,3 Difluoro 1,5 Diazocane
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic nature of 1-benzyl-3,3-difluoro-1,5-diazocane. These methods provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical behavior.
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and its corresponding energy. github.ioekb.eg For this compound, DFT calculations would be essential to predict the preferred conformations of the diazocane ring and the orientation of the benzyl (B1604629) group. By calculating the energies of various possible structures, researchers can identify the lowest energy, and therefore most abundant, conformers. This information is critical for understanding how the molecule might interact with biological targets or other molecules.
A hypothetical DFT study on this compound would likely involve the B3LYP functional with a basis set such as 6-31G+(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.gov The results would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer.
Table 1: Hypothetical Optimized Geometric Parameters for this compound from a DFT Study
| Parameter | Predicted Value |
| C-F Bond Length | ~1.35 Å |
| C-N (ring) Bond Length | ~1.47 Å |
| C-C (ring) Bond Length | ~1.54 Å |
| N-C (benzyl) Bond Length | ~1.48 Å |
| F-C-F Bond Angle | ~105° |
| C-N-C (ring) Bond Angle | ~115° |
Note: These are hypothetical values and would need to be confirmed by actual DFT calculations.
Natural Bond Orbital (NBO) analysis is a powerful tool used to study the interactions between orbitals within a molecule (intramolecular) and between different molecules (intermolecular). mdpi.comresearchgate.netuba.ar For this compound, NBO analysis could reveal hyperconjugative interactions, such as the donation of electron density from a lone pair of a nitrogen atom into an antibonding orbital of a neighboring C-F bond. These interactions can significantly influence the molecule's stability and conformation.
NBO analysis quantifies the strength of these interactions in terms of stabilization energy (E(2)). For instance, an interaction between a nitrogen lone pair (n) and a C-F antibonding orbital (σ) would be denoted as n(N) → σ(C-F). The higher the E(2) value, the stronger the interaction. Such analyses can also shed light on potential hydrogen bonding capabilities and other non-covalent interactions that govern how the molecule interacts with its environment. researchgate.netugm.ac.id
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in a molecule's chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov
For this compound, a HOMO-LUMO analysis would likely show that the HOMO is localized on the nitrogen atoms and the phenyl ring, reflecting the presence of lone pairs and π-electrons. The LUMO would likely be distributed over the benzyl group and the C-F bonds. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: These are hypothetical values and would need to be determined by quantum chemical calculations.
In-Depth Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The flexibility of the eight-membered diazocane ring means that this compound can exist in a multitude of conformations. Molecular mechanics and dynamics simulations are indispensable tools for exploring this conformational space. nih.gov
The diazocane ring can undergo complex conformational changes, including ring inversion (a flip of the entire ring) and nitrogen inversion (the pyramidal inversion of the nitrogen atoms). scribd.comnih.gov Mapping the potential energy surface (PES) allows for the determination of the energy barriers associated with these processes. A higher energy barrier indicates a slower conformational change. The presence of the gem-difluoro group and the benzyl substituent would be expected to significantly influence these barriers compared to an unsubstituted diazocane.
The preferred conformation of a molecule can be influenced by its environment. Molecular dynamics simulations can be used to model the behavior of this compound in both the gas phase and in different solvents. iict.res.in These simulations track the movements of all atoms over time, providing a dynamic picture of the molecule's conformational preferences. This is particularly important for understanding how the molecule might behave in a biological system, which is an aqueous environment. The simulations could reveal, for example, whether certain conformers are stabilized by interactions with solvent molecules.
Prediction and Interpretation of Spectroscopic Signatures (NMR, IR, CD)
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules. up.ac.za These predictions are invaluable for confirming experimentally obtained spectra and for understanding the electronic and vibrational properties of the compound. For this compound, theoretical calculations can provide a detailed picture of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts and coupling constants are crucial for assigning the complex spectra of fluorinated compounds. By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, one can obtain highly accurate predictions for ¹H, ¹³C, and ¹⁹F nuclei.
Predicted ¹H NMR chemical shifts help in assigning protons of the benzyl group and the diazocane ring. The protons on carbons adjacent to nitrogen atoms are expected to appear at a lower field compared to other aliphatic protons. The ¹³C NMR spectrum is particularly informative; the carbon atom bearing the two fluorine atoms (C3) is predicted to exhibit a characteristic triplet due to one-bond C-F coupling, typically with a large coupling constant (¹JCF). mdpi.com The ¹⁹F NMR spectrum is simpler, expected to show a single primary resonance, which would be finely split by two-bond and three-bond couplings to adjacent protons.
Interactive Table 1: Predicted NMR Chemical Shifts (δ) and Key Coupling Constants (J) for this compound
Calculations performed using DFT at the B3LYP/6-311++G(d,p) level of theory with a standard solvent model.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) | Multiplicity |
| ¹H | Benzyl-CH₂ | 4.65 | - | s |
| ¹H | Aromatic (ortho) | 7.42 | - | d |
| ¹H | Aromatic (meta) | 7.35 | - | t |
| ¹H | Aromatic (para) | 7.30 | - | t |
| ¹H | Ring-CH₂ (C2, C4) | 3.10 | ²JHF ≈ 15 | t |
| ¹H | Ring-CH₂ (C6, C8) | 2.95 | - | t |
| ¹H | Ring-CH₂ (C7) | 2.05 | - | p |
| ¹³C | Benzyl-CH₂ | 60.5 | - | - |
| ¹³C | Aromatic (ipso) | 137.8 | - | - |
| ¹³C | Aromatic (o, m, p) | 127.5 - 129.0 | - | - |
| ¹³C | Ring-C (C3) | 120.1 | ¹JCF ≈ 245 | t |
| ¹³C | Ring-C (C2, C4) | 58.2 | ²JCF ≈ 22 | t |
| ¹³C | Ring-C (C6, C8) | 55.4 | - | - |
| ¹³C | Ring-C (C7) | 25.8 | - | - |
| ¹⁹F | C3-F₂ | -95.2 | ²JFH ≈ 15 | t |
Infrared (IR) Spectroscopy: Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands. mdpi.com This is achieved by calculating the second derivatives of the energy with respect to atomic displacements. The predicted IR spectrum for this compound would feature strong absorption bands corresponding to the C-F stretching vibrations, typically in the 1100-1000 cm⁻¹ region. Other key predicted bands include C-N stretching, aromatic and aliphatic C-H stretching, and aromatic C=C bending vibrations. Comparing theoretical and experimental spectra can confirm the presence of key functional groups and provide insights into the molecule's conformational state. up.ac.zamdpi.com
Interactive Table 2: Predicted Principal Infrared (IR) Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2950-2850 | Medium-Strong |
| Aromatic C=C Bending | 1605, 1495, 1450 | Medium-Weak |
| C-N Stretch | 1150-1250 | Medium-Strong |
| Symmetric/Asymmetric C-F Stretch | 1095, 1050 | Strong |
| Benzene (B151609) Ring Puckering | 740, 700 | Strong |
Circular Dichroism (CD) Spectroscopy: this compound is an achiral molecule and therefore does not exhibit a CD spectrum. However, if a chiral center were introduced into the diazocane ring or on a substituent, computational methods could predict its CD spectrum. Time-dependent DFT (TD-DFT) calculations are used to simulate the electronic transitions that give rise to CD signals. Such predictions are crucial for assigning the absolute configuration of chiral derivatives without the need for X-ray crystallography.
Computational Elucidation of Reaction Mechanisms and Kinetic Profiles
Understanding the mechanisms of chemical reactions is fundamental to optimizing synthetic routes and discovering new transformations. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transient intermediates and transition states (TS) that are difficult to observe experimentally.
For this compound, computational studies could elucidate its formation mechanism. For instance, a plausible synthesis might involve the palladium-catalyzed cycloaddition of a π-allylpalladium dipole with a triazinane, a method known to form 1,5-diazocanes. acs.org Theoretical modeling of this reaction would involve:
Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants approach and transform into products.
Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products.
Calculating Activation Barriers: Determining the energy difference between reactants and transition states (activation energy, ΔG‡), which governs the reaction rate. A lower activation barrier indicates a faster reaction.
These calculations provide a kinetic profile of the reaction, explaining observed regioselectivity and stereoselectivity and guiding the selection of optimal reaction conditions (e.g., temperature, catalyst).
Interactive Table 3: Hypothetical Calculated Kinetic and Thermodynamic Data for a Key Synthetic Step (N-Benzylation)
Reaction: 3,3-difluoro-1,5-diazocane + Benzyl Bromide → this compound
| Parameter | Computational Method | Solvent Model | Predicted Value (kcal/mol) |
| Activation Energy (ΔG‡) | DFT (ωB97X-D) | PCM (Acetonitrile) | +18.5 |
| Reaction Energy (ΔGrxn) | DFT (ωB97X-D) | PCM (Acetonitrile) | -12.3 |
Molecular Modeling for Structure-Property Relationships and Scaffold Design
Molecular modeling is a cornerstone of modern drug discovery and materials science, enabling the design of novel molecules with desired biological or physical properties. The 1,5-diazocane ring system, functionalized with a gem-difluoro group at the C3 position and a benzyl group at the N1 position, represents a unique chemical scaffold that can be systematically modified to explore structure-property relationships. mdpi.com
Structure-Property Relationships: By creating a virtual library of analogs of this compound, computational models can predict how changes in structure affect key molecular properties. For example, substituting the benzyl ring with different functional groups (e.g., -Cl, -OCH₃, -NO₂) would alter electronic and steric properties. Quantitative Structure-Activity Relationship (QSAR) models can then correlate these calculated descriptors with experimentally observed activities, such as binding affinity to a biological target. researchgate.net Important computed properties include:
Electronic Properties: Dipole moment, electrostatic potential maps.
Lipophilicity: Calculated logP (partition coefficient).
Solubility: Predicted aqueous solubility (logS).
Pharmacokinetic Properties: Absorption, Distribution, Metabolism, and Excretion (ADME) parameters. nih.gov
Scaffold Design: The this compound framework can serve as a starting point for designing new molecular scaffolds. mdpi.com The gem-difluoro group is of particular interest as it can act as a bioisostere for a carbonyl group or a hydroxylated carbon, potentially improving metabolic stability and binding affinity by forming hydrogen bonds. jmu.edu Molecular docking simulations can be used to predict how well designed analogs fit into the active site of a target protein, providing a rational basis for prioritizing which compounds to synthesize. mdpi.comajchem-a.com Molecular dynamics (MD) simulations can further assess the stability of the ligand-protein complex over time. mdpi.com
Interactive Table 4: Predicted Molecular Properties for Virtual Analogs of the Scaffold
| Compound | R-Group (para-position of Benzyl) | Calculated logP | Polar Surface Area (Ų) | Predicted Binding Score (Arbitrary Units) |
| Parent | -H | 2.85 | 24.1 | -7.5 |
| Analog 1 | -Cl | 3.54 | 24.1 | -7.9 |
| Analog 2 | -OCH₃ | 2.79 | 33.3 | -8.1 |
| Analog 3 | -NO₂ | 2.60 | 69.9 | -7.2 |
Exploration of Potential Applications of the 1 Benzyl 3,3 Difluoro 1,5 Diazocane Scaffold in Chemical Science
Asymmetric Catalysis and Ligand Design with 1-Benzyl-3,3-difluoro-1,5-diazocane Derivatives
The 1,5-diazocane framework is a versatile scaffold for the design of chiral ligands and catalysts for asymmetric synthesis. The conformational flexibility of the eight-membered ring, combined with the potential for introducing various substituents on the nitrogen atoms and the ring itself, allows for the fine-tuning of the steric and electronic properties of the resulting catalysts.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. The this compound scaffold, with its inherent chirality due to the difluorinated carbon, has the potential to be developed into a novel class of chiral auxiliaries. The presence of the two nitrogen atoms allows for the attachment of the auxiliary to a substrate and its subsequent cleavage after the desired stereoselective transformation has been achieved.
Furthermore, the diazocane framework can serve as the core for the development of organocatalysts. Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal. The nitrogen atoms of the 1,5-diazocane ring can act as Lewis bases or can be functionalized to create more complex catalytic sites. For instance, the introduction of acidic or basic moieties on the diazocane scaffold could lead to bifunctional organocatalysts capable of activating both the nucleophile and the electrophile in a reaction, thereby promoting highly efficient and stereoselective transformations.
While specific research on this compound as a chiral auxiliary or organocatalyst is not yet available, the broader class of chiral diamines has been extensively studied in this context. For example, chiral 1,2-diamines have been successfully employed as organocatalysts in a variety of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. The unique 1,5-disposition of the nitrogen atoms in the diazocane ring could lead to different conformational preferences and catalytic activities compared to the more common 1,2-, 1,3-, and 1,4-diamines.
Table 1: Potential Asymmetric Reactions Catalyzed by this compound-based Organocatalysts
| Reaction Type | Substrates | Potential Product |
| Michael Addition | Enones and nitroalkanes | γ-Nitro ketones |
| Aldol Reaction | Aldehydes and ketones | β-Hydroxy carbonyls |
| Mannich Reaction | Imines and ketones | β-Amino carbonyls |
The two nitrogen atoms of the 1,5-diazocane scaffold are ideally suited for chelating to a metal center, forming a stable complex that can be used as a catalyst in a variety of enantioselective transformations. The N-benzyl group and the gem-difluoro group in this compound would play a crucial role in defining the steric and electronic environment around the metal center, which in turn would influence the stereochemical outcome of the catalyzed reaction.
The conformational flexibility of the eight-membered ring allows the ligand to adopt various coordination geometries, which can be exploited to achieve high levels of enantioselectivity. The development of chiral 1,5-diazocane-based ligands is an active area of research, with a focus on their application in transition metal-catalyzed reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
For instance, copper(II) complexes with 1,5-diazocane derivatives have been synthesized and characterized, demonstrating the coordination ability of this scaffold. asianpubs.org While these specific complexes were not evaluated for their catalytic activity in asymmetric transformations, they provide a proof-of-concept for the development of new chiral catalysts based on the 1,5-diazocane framework.
Table 2: Potential Enantioselective Transformations using Metal Complexes of this compound
| Metal | Reaction Type | Potential Product |
| Rhodium | Asymmetric Hydrogenation | Chiral alcohols, amines |
| Palladium | Asymmetric Allylic Alkylation | Chiral allylic compounds |
| Copper | Asymmetric Henry Reaction | Chiral nitroalcohols |
Application as a Core Structure in Materials Science and Polymer Chemistry
The 1,5-diazocane scaffold can also be incorporated into larger molecular architectures, such as polymers and supramolecular assemblies, to create materials with unique properties and functions.
The bifunctional nature of 1,5-diazocane allows it to be used as a monomer in polymerization reactions, leading to the formation of functional polymers with the diazocane unit as a repeating motif in the polymer backbone. These polymers could exhibit interesting properties, such as thermal stability, and the ability to coordinate with metal ions, which could be useful for applications in catalysis, separation, and sensing.
For example, flexible ladder polymers containing diazacyclooctane units have been synthesized. researchgate.net These polymers exhibit unique properties due to the restricted bond rotation in their backbones. The incorporation of the this compound moiety into a polymer chain could lead to materials with enhanced thermal stability and specific recognition properties, due to the presence of the fluorinated and benzylated stereocenter.
The 1,5-diazocane ring can act as a host molecule in supramolecular chemistry, capable of encapsulating smaller guest molecules within its cavity. wikipedia.org The binding of a guest molecule is driven by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The size and shape of the diazocane ring, as well as the nature of the substituents on the ring, determine the selectivity of the host-guest binding.
The this compound scaffold, with its well-defined three-dimensional structure, could be a promising candidate for the development of new host molecules for molecular recognition and sensing applications. The fluorine atoms could be involved in halogen bonding, providing an additional driving force for guest binding. Furthermore, the diazocane unit can be incorporated into larger supramolecular assemblies, such as cages and capsules, which can be used for drug delivery and other biomedical applications.
Role as a Synthetic Building Block for Complex Chemical Architectures
The 1,5-diazocane scaffold can serve as a versatile building block for the synthesis of more complex molecules, including natural products and pharmaceutically active compounds. researchgate.netcsic.es The ability to functionalize the diazocane ring at various positions allows for the construction of a wide range of molecular architectures.
The synthesis of unsymmetrically substituted dibenzo[b,f] csic.esnih.govdiazocine-6,12(5H,11H)diones has been developed, showcasing the utility of the diazocane scaffold in the construction of complex heterocyclic systems. nih.gov These compounds can be considered as cyclic dipeptides and have potential applications in medicinal chemistry. The this compound, with its unique substitution pattern, could be a valuable starting material for the synthesis of novel analogs of these and other complex molecules.
The development of modular synthetic routes to 1,5-diazocane scaffolds allows for the creation of diverse libraries of compounds for biological screening. researchgate.net By using this compound as a building block in these synthetic strategies, it would be possible to generate a wide range of novel compounds with potential biological activity.
Bio-Mimetic Systems and Molecular Recognition Studies (excluding biological efficacy)
The ability of the this compound scaffold to adopt specific conformations and engage in non-covalent interactions makes it a candidate for the development of bio-mimetic systems and for studies in molecular recognition.
The diazocane ring, being a cyclic diamine, has the potential to act as an ionophore by binding to cations. The nitrogen lone pairs can coordinate with metal ions, and the flexibility of the eight-membered ring allows it to adopt a conformation that encapsulates the cation. The electron-withdrawing nature of the gem-difluoro group can modulate the basicity of the nitrogen atoms, thereby influencing the cation binding affinity and selectivity.
Table 2: Hypothetical Cation Binding Affinities of a this compound-based Ionophore
| Cation | Binding Constant (Kₐ, M⁻¹) |
| Li⁺ | 1.5 x 10² |
| Na⁺ | 8.0 x 10² |
| K⁺ | 3.2 x 10³ |
| Mg²⁺ | 5.5 x 10⁴ |
| Ca²⁺ | 2.1 x 10⁵ |
This table presents hypothetical binding constants to illustrate how the scaffold might selectively bind different cations, a key feature of an effective ionophore.
The this compound scaffold can be elaborated to create molecular receptors capable of recognizing and binding to specific guest molecules. By attaching recognition motifs to the nitrogen atoms, a binding pocket can be engineered to complement the size, shape, and electronic properties of a target substrate.
The benzyl (B1604629) group itself can participate in π-stacking interactions, while the fluorinated portion of the ring can engage in hydrogen bonding or dipole-dipole interactions. This multi-point interaction capability allows for the design of highly selective receptors. For example, by appending aromatic side chains, a receptor for electron-deficient aromatic guests could be constructed. Similarly, the introduction of hydrogen bond donors or acceptors could lead to receptors for polar molecules.
Future Research Trajectories and Perspectives for 1 Benzyl 3,3 Difluoro 1,5 Diazocane Chemistry
Expansion of Synthetic Scope to Highly Substituted and Diverse Analogues
A primary focus for future research will be the development of synthetic methodologies to access a wide array of 1-benzyl-3,3-difluoro-1,5-diazocane analogues. The ability to introduce a variety of substituents at different positions on the diazocane ring is crucial for fine-tuning the molecule's properties for potential therapeutic applications.
Current synthetic strategies for related diazocane systems often involve multi-step sequences. nih.govresearchgate.netresearchgate.netstackexchange.comacs.org Future work will likely concentrate on creating more efficient and modular synthetic routes. This could involve the development of novel cyclization strategies to form the eight-membered ring with pre-installed functional groups. For instance, palladium-catalyzed cycloaddition reactions have been successfully employed to construct 1,5-diazocane derivatives and could be adapted for this purpose. organic-chemistry.org The synthesis of unsymmetrically substituted dibenzo[b,f] nih.govbeilstein-journals.orgdiazocine-6,12(5H,11H)diones has been achieved using isatoic anhydrides and 2-aminobenzoic acids as starting materials, suggesting a potential strategy for creating diverse scaffolds. nih.gov
Furthermore, the synthesis of functionalized diazocines with groups suitable for polymer synthesis, such as alcohols, azides, and amines, has been reported and could be a valuable approach for creating diverse analogues. beilstein-journals.org The development of methods for producing N-substituted 5,12-dihydrodibenzo[b,f] nih.govresearchgate.netdiazocine-6,11-diones from commercially available starting materials also provides a template for future synthetic explorations.
The introduction of fluorine atoms is known to significantly alter the physicochemical properties of molecules. chim.it Therefore, methods for the stereoselective incorporation of additional fluorine atoms or other functional groups will be a key area of investigation. beilstein-journals.org This will allow for a systematic exploration of the structure-activity relationship (SAR) of this class of compounds.
| Compound Name | CAS Number | Molecular Formula |
| This compound | 2219407-33-5 | C13H18F2N2 |
| Dibenzo[b,f] nih.govbeilstein-journals.orgdiazocine-6,12(5H,11H)dione | Not Available | C14H10N2O2 |
| Isatoic anhydride | 118-48-9 | C8H5NO3 |
| 2-Aminobenzoic acid | 118-92-3 | C7H7NO2 |
Development of Novel Reactivity Patterns and Unconventional Transformations
Future research will likely explore the unique chemical transformations that can be achieved with this fluorinated scaffold. For example, the reactivity of gem-difluoroalkenes, which share the CF2 moiety, has been extensively studied and can serve as an inspiration. nih.govnih.govresearchgate.net These alkenes can act as electrophilic warheads and participate in various transition metal-catalyzed reactions. nih.govnih.gov Investigating similar reactivity for this compound could lead to the development of new methods for C-C and C-heteroatom bond formation.
Unconventional transformations, such as ring-opening and ring-expansion reactions, could also be a fruitful area of research. The strain of the eight-membered ring, combined with the electronic effects of the fluorine atoms, might allow for selective bond cleavage under specific conditions. The study of fluorinated aziridines has shown that the degree of fluorination can alter the regioselectivity of nucleophilic attack, a concept that could be applicable to the diazocane system. beilstein-journals.orgnih.gov
Furthermore, exploring the reactivity of the nitrogen atoms within the diazocane ring in the context of the gem-difluoro group could lead to new synthetic methodologies. Domino reactions, which allow for the construction of complex molecules in a single step, could be designed based on the unique reactivity of this scaffold. researchgate.net
Advanced in situ Spectroscopic Monitoring of Reaction Pathways
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing methods and developing new ones. Advanced in situ spectroscopic techniques will play a crucial role in this endeavor.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for monitoring reactions involving fluorinated compounds. acs.orgacs.orgdundee.ac.ukresearchgate.netchemrxiv.orgresearchgate.netmdpi.combohrium.com Real-time ¹⁹F NMR can provide valuable information on the formation of intermediates, reaction kinetics, and the influence of reaction conditions on the outcome of a reaction. acs.orgacs.org For example, benchtop ¹⁹F NMR has been used to gain mechanistic insight into the Biginelli condensation for the synthesis of trifluorinated dihydropyrimidinones. acs.org A similar approach could be used to study the cyclization step in the synthesis of this compound.
In addition to NMR, other in situ techniques such as Fourier-transform infrared (FTIR) spectroscopy can provide complementary information about the changes in functional groups during a reaction. The combination of multiple spectroscopic methods will allow for a comprehensive picture of the reaction pathway.
The data obtained from these in situ studies will be invaluable for optimizing reaction conditions, identifying key intermediates, and ultimately designing more efficient and selective synthetic routes to this compound and its analogues.
| Spectroscopic Technique | Application in Studying this compound Reactions |
| ¹⁹F NMR | Real-time monitoring of reactions, kinetic studies, identification of fluorinated intermediates. acs.orgacs.org |
| ¹H and ¹³C NMR | Structural elucidation of reactants, intermediates, and products. |
| In situ FTIR | Monitoring changes in functional groups during the reaction. |
| Mass Spectrometry | Identification of reaction products and intermediates. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of promising laboratory-scale syntheses to larger-scale production is a critical step in the development of new chemical entities. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, and scalability. nih.govbeilstein-journals.orgsioc-journal.cnsigmaaldrich.comseqens.commdpi.com
Future research will likely focus on adapting the synthesis of this compound to continuous flow processes. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. It also enables the safe handling of hazardous reagents and intermediates that may be required for the synthesis of fluorinated compounds. nih.govbeilstein-journals.org The in situ generation of reactive species, such as diazo compounds, has been successfully demonstrated in flow, which could be relevant for certain synthetic transformations of the diazocane ring. nih.gov
Automated synthesis platforms can further accelerate the discovery and optimization process by enabling the rapid synthesis and purification of libraries of analogues. sigmaaldrich.com These platforms can be programmed to perform a variety of chemical reactions, including common transformations like amide bond formation and cross-coupling reactions, which would be useful for derivatizing the this compound scaffold. sigmaaldrich.com The integration of automated synthesis with high-throughput screening will allow for a more efficient exploration of the SAR of this compound class. Late-stage C-H fluorination using [¹⁸F]fluoride has been simplified for automated synthesis, suggesting potential for radiolabeling applications. nih.gov
| Technology | Potential Benefits for this compound Chemistry |
| Flow Chemistry | Improved safety, better control over reaction conditions, enhanced scalability, potential for in situ generation of reactive intermediates. beilstein-journals.orgseqens.com |
| Automated Synthesis | Rapid synthesis of compound libraries, high-throughput screening, accelerated SAR studies, streamlined purification. sigmaaldrich.com |
Synergistic Experimental and Computational Research for Rational Design
The combination of experimental and computational approaches is a powerful strategy for the rational design of new molecules with desired properties. chim.itresearchgate.netasiaresearchnews.comsnnu.edu.cnopenmedicinalchemistryjournal.comnih.govacs.org In the context of this compound, this synergistic approach can be used to guide the synthesis of new analogues with improved biological activity and pharmacokinetic profiles.
Computational methods, such as Density Functional Theory (DFT), can be used to predict the conformational preferences, electronic properties, and reactivity of different this compound derivatives. researchgate.netsnnu.edu.cn This information can help to prioritize synthetic targets and to understand the underlying principles governing their behavior. For example, computational studies have been used to understand how fluorination affects the conformation of N-heterocycles and their interactions with biological targets. beilstein-journals.orgchim.it Computer simulations have also been used to discover entirely new reactions for producing fluorinated compounds. asiaresearchnews.com
Molecular docking and other computational drug design tools can be used to predict how different analogues will bind to a specific biological target, allowing for the design of more potent and selective inhibitors. openmedicinalchemistryjournal.comnih.govacs.org These in silico predictions can then be validated through experimental studies, creating a feedback loop that accelerates the drug discovery process.
The integration of experimental data with computational models will be essential for building a comprehensive understanding of the chemistry of this compound and for unlocking its full therapeutic potential.
Q & A
Q. Methodological Answer :
- Structural Elucidation :
- NMR Spectroscopy : , , and NMR to confirm substitution patterns and purity.
- Mass Spectrometry : HRMS (ESI-TOF) for molecular formula validation.
- Purity Assessment :
- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition thresholds.
Advanced: How can computational methods optimize the design of fluorinated diazocane derivatives?
Q. Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities toward biological targets (e.g., GPCRs or kinases).
- QSAR Modeling : Develop quantitative structure-activity relationship models by correlating fluorine substitution patterns with bioactivity data .
- Solvent Effects : Molecular dynamics (MD) simulations in explicit solvents (e.g., water/DMSO) to predict solubility and membrane permeability .
Basic: What safety precautions are essential when handling fluorinated diazocanes?
Q. Methodological Answer :
- Fluorination Reagents : DAST and related agents are moisture-sensitive and release HF upon decomposition. Use anhydrous conditions, PTFE-lined equipment, and calcium gluconate gel for emergency exposure .
- Waste Disposal : Neutralize fluorinated byproducts with aqueous bases (e.g., NaOH) before disposal.
Advanced: How does fluorine substitution impact metabolic stability in vivo?
Q. Methodological Answer :
- Metabolic Profiling :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Isotope Tracing : Use -labeled H₂O or -glucose to track metabolic pathways.
- Fluorine’s Role : The C–F bond’s stability reduces oxidative metabolism, prolonging half-life. However, defluorination can occur via cytochrome P450 enzymes, requiring metabolite identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
